molecular formula C10H6Br2N4O3 B213577 N-(2,4-dibromophenyl)-4-nitro-1H-pyrazole-3-carboxamide

N-(2,4-dibromophenyl)-4-nitro-1H-pyrazole-3-carboxamide

Cat. No. B213577
M. Wt: 389.99 g/mol
InChI Key: VQNDUFQAMTWQHD-UHFFFAOYSA-N
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Description

N-(2,4-dibromophenyl)-4-nitro-1H-pyrazole-3-carboxamide, commonly known as DBPN, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. DBPN is a pyrazole derivative that has been extensively studied for its biological and chemical properties. This compound has shown promising results in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. In

Scientific Research Applications

DBPN has been extensively studied for its potential applications in various scientific research fields. It has shown promising results in medicinal chemistry, where it has been tested as a potential drug candidate for the treatment of cancer, inflammation, and other diseases. DBPN has also been used in biochemistry and pharmacology research to study its mechanism of action and to develop new drugs with improved efficacy and safety.

Mechanism of Action

DBPN is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. Inhibition of COX-2 by DBPN leads to a decrease in the production of prostaglandins, resulting in reduced inflammation and pain. DBPN has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects
DBPN has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are mediators of inflammation and pain. DBPN has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, DBPN has been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

DBPN has several advantages for lab experiments. It is a potent inhibitor of COX-2, making it a useful tool for studying the role of COX-2 in inflammation and pain. DBPN has also been shown to inhibit the growth of cancer cells, making it a potential drug candidate for the treatment of cancer. However, DBPN has some limitations for lab experiments. It is a synthetic compound that may have limited bioavailability and may not accurately represent the effects of natural compounds.

Future Directions

There are several future directions for DBPN research. One direction is to further study the mechanism of action of DBPN and its potential applications in the treatment of inflammation, pain, and cancer. Another direction is to develop new derivatives of DBPN with improved efficacy and safety profiles. Additionally, DBPN may have potential applications in other scientific research fields, such as neuroscience and immunology, which warrant further investigation.

Synthesis Methods

DBPN can be synthesized by reacting 2,4-dibromobenzonitrile with 4-nitropyrazole-3-carboxylic acid in the presence of a base and a coupling agent. The reaction yields DBPN as a yellow solid with a purity of over 95%. The synthesis method has been optimized to improve the yield and purity of DBPN, making it a cost-effective compound for scientific research.

properties

Product Name

N-(2,4-dibromophenyl)-4-nitro-1H-pyrazole-3-carboxamide

Molecular Formula

C10H6Br2N4O3

Molecular Weight

389.99 g/mol

IUPAC Name

N-(2,4-dibromophenyl)-4-nitro-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C10H6Br2N4O3/c11-5-1-2-7(6(12)3-5)14-10(17)9-8(16(18)19)4-13-15-9/h1-4H,(H,13,15)(H,14,17)

InChI Key

VQNDUFQAMTWQHD-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Br)Br)NC(=O)C2=C(C=NN2)[N+](=O)[O-]

Canonical SMILES

C1=CC(=C(C=C1Br)Br)NC(=O)C2=C(C=NN2)[N+](=O)[O-]

Origin of Product

United States

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